molecular formula C10H12Cl2O2Si B11854684 Benzoic acid, 3,5-dichloro-4-(trimethylsilyl)- CAS No. 650598-45-1

Benzoic acid, 3,5-dichloro-4-(trimethylsilyl)-

Cat. No.: B11854684
CAS No.: 650598-45-1
M. Wt: 263.19 g/mol
InChI Key: IMVASYCXNLCZMR-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(trimethylsilyl)benzoic acid is an organic compound with the molecular formula C10H12Cl2O2Si. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-(trimethylsilyl)benzoic acid typically involves the chlorination of 4-(trimethylsilyl)benzoic acid. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to ensure selective chlorination at the 3 and 5 positions. The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and degradation of the product.

Industrial Production Methods

On an industrial scale, the production of 3,5-dichloro-4-(trimethylsilyl)benzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(trimethylsilyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the trimethylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

    Substitution: Formation of substituted benzoic acids or esters.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3,5-Dichloro-4-(trimethylsilyl)benzoic acid is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-(trimethylsilyl)benzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzoic Acid: Lacks the trimethylsilyl group, making it less lipophilic and potentially less bioavailable.

    4-Trimethylsilylbenzoic Acid: Lacks the chlorine atoms, resulting in different reactivity and biological interactions.

    3,5-Dichloro-4-methylbenzoic Acid: Contains a methyl group instead of a trimethylsilyl group, affecting its chemical properties and applications.

Uniqueness

3,5-Dichloro-4-(trimethylsilyl)benzoic acid is unique due to the presence of both chlorine atoms and a trimethylsilyl group, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various synthetic and research applications.

Properties

CAS No.

650598-45-1

Molecular Formula

C10H12Cl2O2Si

Molecular Weight

263.19 g/mol

IUPAC Name

3,5-dichloro-4-trimethylsilylbenzoic acid

InChI

InChI=1S/C10H12Cl2O2Si/c1-15(2,3)9-7(11)4-6(10(13)14)5-8(9)12/h4-5H,1-3H3,(H,13,14)

InChI Key

IMVASYCXNLCZMR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=C(C=C1Cl)C(=O)O)Cl

Origin of Product

United States

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